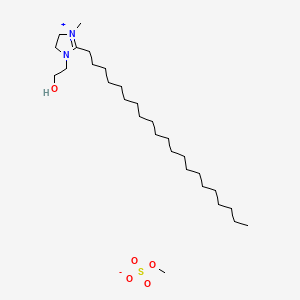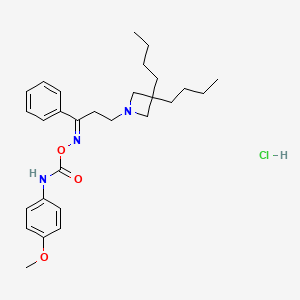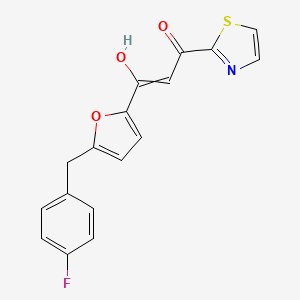
Butanediamide, N,N'-bis(9,10-dihydro-9-oxo-1-acridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- is a complex organic compound known for its unique structure and properties It consists of a butanediamide backbone with two acridinyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- typically involves the reaction of butanediamide with 9,10-dihydro-9-oxo-1-acridine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert the acridinyl groups to their dihydro forms.
Substitution: The compound can participate in substitution reactions where functional groups on the acridinyl moieties are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions can result in a variety of functionalized acridine derivatives .
科学的研究の応用
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
作用機序
The mechanism of action of Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- involves its interaction with molecular targets such as DNA and proteins. The acridinyl groups can intercalate with DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can interact with proteins, affecting their activity and stability .
類似化合物との比較
Similar Compounds
N,N’-bis(2-hydroxyphenyl)butanediamide: This compound has hydroxyphenyl groups instead of acridinyl groups, resulting in different chemical properties and applications.
N,N’-bis(9-oxo-9,10-dihydro-2-acridinyl)nonanediamide: This compound has a longer aliphatic chain and different acridinyl substitution patterns, leading to variations in its reactivity and biological activity.
Uniqueness
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- is unique due to its specific acridinyl substitution, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and interact with proteins makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
114069-29-3 |
|---|---|
分子式 |
C30H22N4O4 |
分子量 |
502.5 g/mol |
IUPAC名 |
N,N'-bis(9-oxo-10H-acridin-1-yl)butanediamide |
InChI |
InChI=1S/C30H22N4O4/c35-25(33-23-13-5-11-21-27(23)29(37)17-7-1-3-9-19(17)31-21)15-16-26(36)34-24-14-6-12-22-28(24)30(38)18-8-2-4-10-20(18)32-22/h1-14H,15-16H2,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
InChIキー |
LPBYFGBOHKGTRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NC(=O)CCC(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)



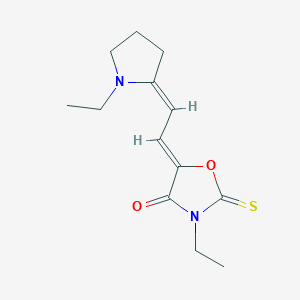
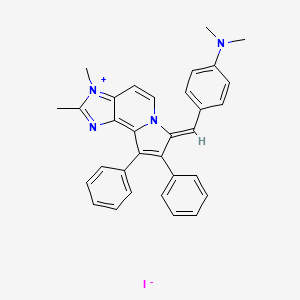
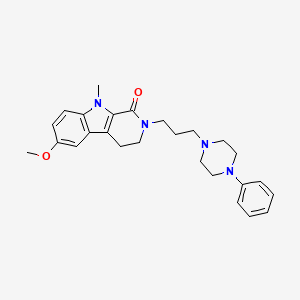
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)

